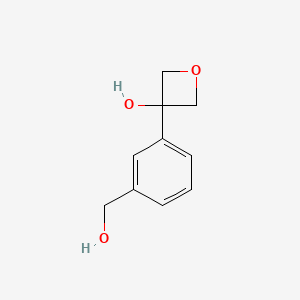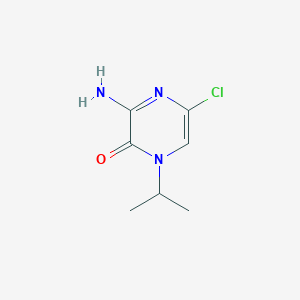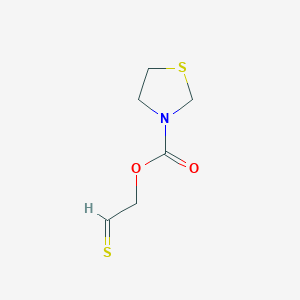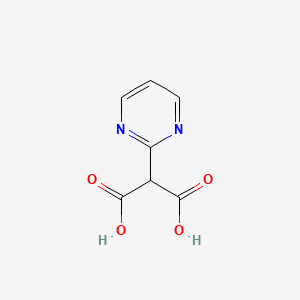
6-Methoxyquinazoline-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Metoxiquinazolina-2,4-diamina es un compuesto orgánico heterocíclico con la fórmula molecular C9H10N4O. Pertenece a la familia de las quinazolinas, que es conocida por sus diversas actividades biológicas. Este compuesto ha llamado la atención en la química medicinal debido a sus potenciales aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Metoxiquinazolina-2,4-diamina típicamente implica la reacción de derivados del ácido antranílico con aminas bajo condiciones específicas. Un método común es la síntesis de Niementowski, donde el ácido antranílico reacciona con formamida para producir derivados de quinazolina . Las condiciones de reacción a menudo incluyen calentamiento y el uso de catalizadores para facilitar la formación del anillo de quinazolina.
Métodos de producción industrial
La producción industrial de 6-Metoxiquinazolina-2,4-diamina puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir pasos como la recristalización y la purificación utilizando técnicas cromatográficas para obtener el compuesto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Metoxiquinazolina-2,4-diamina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar derivados de quinazolinona.
Reducción: Las reacciones de reducción pueden modificar el anillo de quinazolina, lo que lleva a diferentes derivados sustituidos.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir varios grupos funcionales en el anillo de quinazolina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción, y nucleófilos como las aminas para las reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo temperaturas controladas y condiciones de pH para asegurar la selectividad y el rendimiento.
Principales productos formados
Aplicaciones Científicas De Investigación
Biología: El compuesto ha mostrado promesa en estudios biológicos, particularmente en la comprensión de las interacciones enzimáticas y los procesos celulares.
Medicina: La investigación ha destacado su potencial como agente anticancerígeno, con estudios que demuestran actividad citotóxica contra varias líneas celulares de cáncer.
Industria: En la industria farmacéutica, 6-Metoxiquinazolina-2,4-diamina se utiliza en el desarrollo de fármacos y como intermedio en la síntesis de compuestos terapéuticos.
Mecanismo De Acción
El mecanismo de acción de 6-Metoxiquinazolina-2,4-diamina involucra su interacción con dianas moleculares específicas, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo, bloqueando así el acceso del sustrato e interrumpiendo los procesos celulares. Esta inhibición puede conducir a la supresión de la proliferación de células cancerosas y la reducción del crecimiento microbiano .
Comparación Con Compuestos Similares
Compuestos similares
Quinazolina-2,4,6-triamina: Similar en estructura pero con un grupo amino adicional, mostrando diferentes actividades biológicas.
2,6-Diaminoquinazolin-4(3H)-ona: Otro derivado con propiedades farmacológicas distintas.
N4-Bencilamina-N2-isopropil-quinazolina-2,4-diamina: Un derivado con actividad antibacteriana mejorada.
Unicidad
6-Metoxiquinazolina-2,4-diamina destaca por su grupo metoxi en la posición 6, que influye en su reactividad química y actividad biológica. Este patrón de sustitución único contribuye a su potencial como un andamiaje versátil en el diseño y desarrollo de fármacos.
Propiedades
Número CAS |
141400-11-5 |
|---|---|
Fórmula molecular |
C9H10N4O |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
6-methoxyquinazoline-2,4-diamine |
InChI |
InChI=1S/C9H10N4O/c1-14-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3,(H4,10,11,12,13) |
Clave InChI |
DVUNMOYZMLAHNY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(N=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11908938.png)




![[1,2,5]Thiadiazolo[3,4-f]quinoline](/img/structure/B11908971.png)
![Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-](/img/structure/B11908976.png)
